Thiocyanic acid, 2-naphthalenyl ester
Description
Thiocyanic acid esters are organic compounds with the general formula R–O–SCN, where R represents an organic substituent. This compound would consist of a thiocyanate group (-SCN) linked to the 2-position of a naphthalene ring, conferring aromatic bulk and hydrophobicity. Its molecular formula is anticipated to be C₁₁H₇NS (molecular weight ~193.25 g/mol), making it larger and less volatile than smaller alkyl or simple aryl thiocyanates. Such aromatic thiocyanates are typically synthesized via nucleophilic substitution or esterification reactions and may find applications in organic synthesis, agrochemicals, or materials science due to their stability and reactivity .
Properties
CAS No. |
2645-24-1 |
|---|---|
Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
naphthalen-2-yl thiocyanate |
InChI |
InChI=1S/C11H7NS/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H |
InChI Key |
MLFHAFHQSNYRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC#N |
Origin of Product |
United States |
Biological Activity
Thiocyanic acid, 2-naphthalenyl ester, also known as 2-(1-naphthyl)-2-oxoethyl thiocyanate, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the presence of a naphthalene moiety and a thiocyanate functional group. The combination of these structural features imparts unique chemical properties that enhance its biological efficacy.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Functional Groups | Thiocyanate, Aromatic (Naphthalene) |
| Solubility | Moderate solubility in organic solvents |
| Lipophilicity | Enhanced due to naphthyl group |
Antimicrobial Properties
Research indicates that compounds containing thiocyanate groups exhibit significant antimicrobial activity. This compound has been shown to interact with bacterial cell membranes, potentially leading to cell lysis or metabolic disruption. The mechanism involves the formation of reactive intermediates that can oxidize critical cellular components.
- Mechanism : The compound may generate hypothiocyanous acid (HOSCN) through enzymatic reactions involving peroxidases, which is known for its microbicidal properties .
Anticancer Activity
The anticancer potential of thiocyanic acid derivatives has also been explored. Studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.
- Target Pathways : Research has identified several pathways affected by thiocyanic acid, including:
- HIF-1 signaling pathway
- MAPK pathway
- PI3K-Akt pathway
These pathways are crucial in regulating cell survival and proliferation, making them prime targets for anticancer therapy.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that thiocyanic acid derivatives exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
- Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that treatment with thiocyanic acid resulted in a significant reduction in cell viability (up to 70% in some cases) compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
- Toxicological Assessments : Evaluations of the compound's toxicity have shown it to be relatively safe at therapeutic doses, with no significant adverse effects observed in animal models during preliminary trials .
Future Directions
The promising biological activities of this compound suggest its potential as a lead compound for drug development. Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Physical Properties
- Molecular Size and Hydrophobicity: The naphthalenyl ester’s bulkier aromatic structure increases hydrophobicity compared to smaller esters like ethyl (C₃H₅NS) or methyl (C₂H₃NS). This property may enhance solubility in nonpolar solvents and reduce volatility .
- Thermal Stability : Aromatic thiocyanates (e.g., phenyl ester , C₇H₅NS) generally exhibit higher thermal stability than alkyl variants due to resonance stabilization. The naphthalenyl ester is expected to follow this trend .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for thiocyanic acid, 2-naphthalenyl ester, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or esterification. A validated approach uses Bunte salts (e.g., sodium S-alkyl thiosulfate) with sodium cyanide under acidic conditions to form the thiocyanate group (R-SCN) . Optimize parameters:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : 60–80°C balances reaction rate and byproduct formation.
- Catalysts : Mild acids (e.g., HCl) promote thiocyanate bond formation while minimizing isomerization to isothiocyanates (R-NCS) .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% vs. H₂O |
| Reaction Time | 6–8 hours | >90% conversion |
| Temperature | 70°C | Minimizes R-NCS |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR; thiocyanate (SCN) protons resonate at δ 3.5–4.0 ppm (¹H) and δ 110–120 ppm (¹³C) .
- IR Spectroscopy : Detect SCN stretching at ~2100–2150 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 215.18 for C₁₁H₉NS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for thiocyanic acid esters under varying pH conditions?
- Methodology : Discrepancies arise from pH-dependent isomerization (R-SCN ⇌ R-NCS). To address:
- Kinetic Studies : Monitor isomerization rates via UV-Vis (λ = 245 nm for SCN, 280 nm for NCS) .
- Control Experiments : Conduct reactions in buffered solutions (pH 4–9) to isolate pH effects.
- Computational Modeling : Use DFT to predict stability of SCN vs. NCS tautomers .
Q. What strategies mitigate isomerization during synthesis or storage of this compound?
- Methodology :
- Low-Temperature Storage : Store at –20°C in inert atmosphere (N₂/Ar) to slow degradation.
- Additives : Include radical scavengers (e.g., BHT) to prevent oxidative decomposition .
- In Situ Monitoring : Use real-time FTIR to detect SCN → NCS conversion during synthesis .
Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?
- Methodology :
- In Vitro Assays : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates.
- Kinetic Analysis : Determine IC₅₀ values via dose-response curves and Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Data Table :
| Enzyme Target | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| CYP3A4 | 12.3 ± 1.2 | Non-competitive |
Data Contradiction Analysis
Q. Conflicting reports exist on the thermal stability of thiocyanic acid esters. How should researchers validate stability under experimental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (Td).
- Accelerated Aging Studies : Expose samples to 40–60°C for 14 days; monitor purity via HPLC .
- Controlled Atmosphere : Use sealed ampules under vacuum to exclude moisture/O₂ .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
